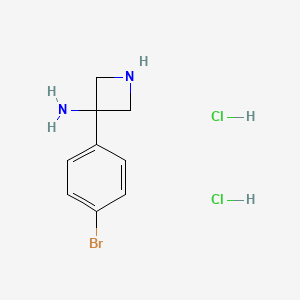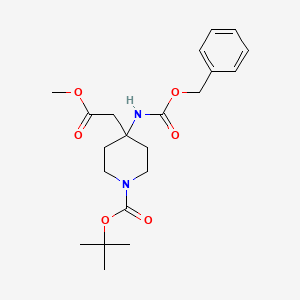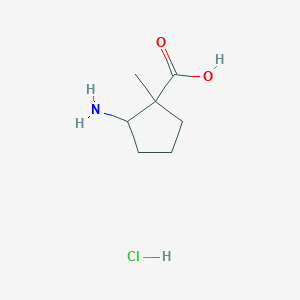
2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride
Übersicht
Beschreibung
2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 . Its IUPAC name is 2-amino-1-methylcyclopentanecarboxylic acid hydrochloride . The compound has a molecular weight of 179.65 g/mol .
Molecular Structure Analysis
The InChI code for 2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride is 1S/C7H13NO2.ClH/c1-7(6(9)10)4-2-3-5(7)8;/h5H,2-4,8H2,1H3,(H,9,10);1H . The compound’s canonical SMILES structure is CC1(CCCC1N)C(=O)O.Cl .Physical And Chemical Properties Analysis
The compound has a molecular weight of 179.64 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 179.0713064 g/mol . The topological polar surface area of the compound is 63.3 Ų . The compound has a heavy atom count of 11 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
In pharmaceutical research, this compound is utilized as a building block for the synthesis of more complex molecules. It’s particularly valuable in the development of novel drugs due to its chiral center, which can significantly affect the pharmacodynamics and pharmacokinetics of potential medications .
Biochemistry
Biochemists employ this compound to study enzyme-substrate interactions, especially in enzymes that recognize or transform cycloalkanes. Its structure allows for the investigation of conformational changes in enzymes and the development of inhibitors that can modulate enzyme activity .
Agriculture
In the agricultural sector, derivatives of this compound may be explored for their potential role in plant growth and development. Research into its analogs could lead to the discovery of new growth regulators or herbicides that can improve crop yields and manage weeds .
Material Science
Material scientists can use this compound as a precursor for the synthesis of novel polymers with unique properties. The incorporation of cycloalkane structures into polymers can lead to materials with enhanced durability, flexibility, or other desirable characteristics .
Environmental Science
Environmental scientists might investigate the environmental fate of this compound, including its biodegradability and potential to bioaccumulate. Understanding its interaction with environmental systems is crucial for assessing its impact and ensuring safe use in various applications.
Industrial Uses
Industrially, this compound could serve as an intermediate in the production of specialty chemicals. Its unique chemical properties might be harnessed in the synthesis of compounds used in various industries, from manufacturing to technology .
Eigenschaften
IUPAC Name |
2-amino-1-methylcyclopentane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(6(9)10)4-2-3-5(7)8;/h5H,2-4,8H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJPOFOGXVDQAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone](/img/structure/B1377009.png)

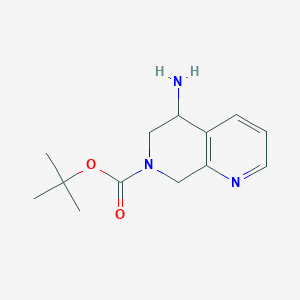
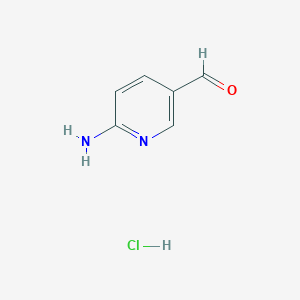



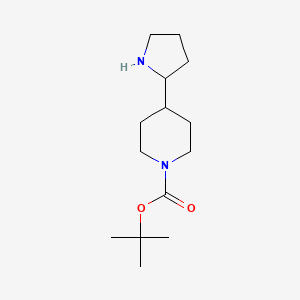



![3-Azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B1377027.png)
